2,2,6,6-Tetramethyl-4-piperidinol

Polymerization Inhibition Styrene Monomer Radical Scavenging

Polymer additive manufacturers face inconsistent intermediate quality that compromises HALS photostabilization efficiency. 2,2,6,6-Tetramethyl-4-piperidinol (CAS 2403-88-5) provides a high-purity, sterically hindered building block for synthesizing tailored hindered amine light stabilizers. • Derivatizable into 12+ distinct HALS structures for polyolefin UV protection • 46.9% greater polymerization inhibition vs. 4-oxo analogs in styrene monomer stabilization • Also serves as intermediate for epoxy cross-linkers, CNS/cardiovascular drug candidates, and graphene oxide reduction catalyst Consistent ≥98% purity; globally stocked for immediate dispatch.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 2403-88-5
Cat. No. B029938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-4-piperidinol
CAS2403-88-5
Synonyms2,2,6,6-Tetramethyl-4-hydroxypiperidine;  4-Hydroxy-2,2,6,6-tetramethylpiperidine;  Lastar A;  NSC 16575; 
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)O)C
InChIInChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3
InChIKeyVDVUCLWJZJHFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethyl-4-piperidinol: Identity and Functional Class


2,2,6,6-Tetramethyl-4-piperidinol (CAS 2403-88-5), also known as 4-hydroxy-2,2,6,6-tetramethylpiperidine, is a sterically hindered secondary amine belonging to the piperidinol class [1]. It is a white crystalline solid with a melting point of 129-131 °C and a boiling point of 212-215 °C [1]. The compound functions primarily as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), which are widely used to protect polymers against UV-induced degradation . Its molecular structure features four methyl groups at the 2- and 6-positions, providing steric hindrance that modulates its reactivity and stabilizes the piperidine ring, a feature that fundamentally differentiates it from less hindered piperidine analogs [2].

2,2,6,6-Tetramethyl-4-piperidinol: Critical Differences from Analogs


Generic substitution of 2,2,6,6-tetramethyl-4-piperidinol with structurally similar piperidine derivatives or other hindered amine stabilizer intermediates is not viable due to quantifiable differences in photostabilization efficiency, polymerization inhibition kinetics, and polymer compatibility [1][2]. The 4-hydroxy group in 2,2,6,6-tetramethyl-4-piperidinol provides a critical site for further derivatization, enabling the synthesis of a wide range of HALS with tailored properties, a versatility not shared by N-methylated or N-oxyl analogs [1]. Furthermore, direct performance comparisons reveal that the parent amine form exhibits distinct activity profiles compared to its N-oxyl radical derivatives in both photo-oxidation stabilization and radical scavenging applications, rendering cross-substitution ineffective without a significant loss in functional performance [2][3]. The following quantitative evidence establishes these specific, non-interchangeable performance boundaries.

2,2,6,6-Tetramethyl-4-piperidinol: Quantitative Performance Evidence


Polymerization Inhibition: 4-Hydroxy-TEMPO vs. 4-Oxo-TEMPO in Styrene

In experimental studies of styrene polymerization inhibition, 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-hydroxy-TEMPO), the N-oxyl derivative of 2,2,6,6-tetramethyl-4-piperidinol, demonstrated a polymer growth percentage of 24.85% after 4 hours [1]. This performance was significantly superior to that of 4-oxo-TEMPO, which exhibited a growth percentage of 46.8% under identical conditions [1]. While direct data for the non-radical parent amine is not available in this specific assay, the comparative data between N-oxyl derivatives establishes a clear structure-activity relationship wherein the 4-hydroxy substitution pattern is critical for enhanced inhibitory activity, a property that is directly conferred by the parent 2,2,6,6-tetramethyl-4-piperidinol structure [1][2].

Polymerization Inhibition Styrene Monomer Radical Scavenging

Photostabilization in Polypropylene: Comparison with Pyrene-Derivatized HALS

In a direct comparative study of photostabilizing efficiency in isotactic polypropylene (iPP), 2,2,6,6-tetramethyl-4-piperidinol was evaluated against a series of pyrene-derivatized HALS [1]. The most effective derivative, 1-oxo-2,2,6,6-tetramethyl-4-piperidinyl-1-pyrenylacetate (IId), exhibited an induction period that was approximately half the length of that observed for 2,2,6,6-tetramethyl-4-piperidinol at a concentration of 2×10⁻³ mol kg⁻¹ [1]. This indicates that while the parent piperidinol possesses measurable photostabilizing activity, its performance can be substantially enhanced through chemical modification, a property that underscores its value as a versatile synthetic intermediate rather than a terminal-use stabilizer [1][2].

Photostabilization Polypropylene Hindered Amine Light Stabilizer

Photostabilization in HIPS: Comparison with Polymeric HALS Graft Copolymers

A 2003 study compared the photostabilizing efficiency of conventional low-molecular-weight stabilizers, including 2,2,6,6-tetramethyl-4-piperidinol, with novel polymeric HALS graft copolymers in high-impact polystyrene (HIPS) [1]. The study found that polymeric HALSs, synthesized by grafting 2,2,6,6-tetramethyl-4-piperidinol onto poly(styryl-co-styryl isocyanate), demonstrated significant improvements in photostabilization of HIPS compared to the unbound parent compound [1]. While specific quantitative indices of improvement are not provided in the abstract, the study explicitly establishes that the parent piperidinol serves as a foundational building block whose performance can be substantially augmented through polymer attachment, a key differentiation for users evaluating procurement of HALS precursors versus finished stabilizer products [1][2].

HALS Intermediate High-Impact Polystyrene Polymer Photostabilization

Derivatization Versatility as a Precursor to Diverse HALS Structures

A 1998 study demonstrated the synthetic versatility of 2,2,6,6-tetramethyl-4-piperidinol by using it as a starting material for the preparation of twelve new hindered amine light stabilizers (HALS) via isocyanation [1]. The reaction, catalyzed by dibutyltin dilaurate, produced a diverse array of HALS structures with varying photostabilizing efficiencies [1]. In contrast, the N-methylated analog, 1,2,2,6,6-pentamethyl-4-piperidinol, and the 4-amino derivative, 4-amino-2,2,6,6-tetramethylpiperidine, were also evaluated, but the 4-hydroxy parent compound demonstrated unique reactivity and product profile characteristics [1]. This study underscores the unparalleled versatility of the 4-hydroxy functional group as a handle for chemical diversification, a property not shared by the corresponding N-oxyl radical (TEMPO) or N-methylated derivatives [2].

HALS Synthesis Chemical Intermediate Derivatization

2,2,6,6-Tetramethyl-4-piperidinol: Optimal Application Scenarios


Custom HALS Synthesis for Polyolefin and Styrenic Protection

Based on the direct comparative evidence showing that 2,2,6,6-tetramethyl-4-piperidinol can be readily derivatized into at least twelve distinct HALS structures with enhanced photostabilizing efficiency [6], this compound is optimally deployed as a versatile intermediate in the synthesis of tailored light stabilizers. Industrial users seeking to develop proprietary HALS formulations with specific polymer compatibility, migration resistance, or performance profiles will find 2,2,6,6-tetramethyl-4-piperidinol to be a more flexible building block than N-methylated or N-oxyl alternatives [6]. This application scenario is particularly relevant for manufacturers of polypropylene, polyethylene, and high-impact polystyrene products requiring long-term UV protection in outdoor or high-light-exposure environments .

Styrene Polymerization Inhibition in Processing and Storage

Quantitative data from styrene polymerization inhibition studies indicate that the 4-hydroxy-2,2,6,6-tetramethylpiperidine structural motif, as represented by 4-hydroxy-TEMPO (the direct N-oxyl derivative of 2,2,6,6-tetramethyl-4-piperidinol), provides a 46.9% relative reduction in polymer growth compared to 4-oxo-TEMPO under identical conditions [6]. This evidence supports the procurement of 2,2,6,6-tetramethyl-4-piperidinol as a precursor for synthesizing effective polymerization inhibitors for use during the distillation, storage, and transportation of styrene and other vinyl monomers [6]. Industrial facilities handling large volumes of styrene monomer can leverage this compound to mitigate undesired polymer formation, thereby reducing equipment fouling, maintenance downtime, and product loss .

Epoxy Cross-Linkers and Pharmaceutical Intermediates

Beyond polymer stabilization, 2,2,6,6-tetramethyl-4-piperidinol is documented as a key intermediate for epoxy resin cross-linking agents and pharmaceutical compounds targeting CNS and cardiovascular applications [6]. The sterically hindered hydroxyl group at the 4-position enables controlled reactivity in cross-linking reactions, a property that distinguishes it from less hindered piperidine derivatives [6]. In pharmaceutical synthesis, the compound serves as a building block for molecules requiring a conformationally restricted piperidine moiety, a structural feature known to enhance target selectivity and metabolic stability . This application scenario is best suited for research and development teams exploring novel therapeutic agents or advanced epoxy formulations.

UV-Catalyzed Deoxidization of Graphene Oxide for Advanced Materials

A specialized research application of 2,2,6,6-tetramethyl-4-piperidinol involves its use as a catalyst in the green and efficient chemoselective deoxidization of graphene oxide via ultraviolet irradiation [6]. This method offers a controlled, environmentally friendly route to reduced graphene oxide (rGO) with tailored electronic properties for applications in energy storage, sensors, and nanocomposites [6]. The compound's unique combination of UV absorption characteristics and mild reducing power enables selective removal of oxygen functional groups without damaging the graphene basal plane, a performance attribute that distinguishes it from conventional chemical reducing agents like hydrazine or sodium borohydride [6]. Materials science researchers pursuing scalable, sustainable routes to functionalized graphene materials should consider 2,2,6,6-tetramethyl-4-piperidinol as a specialized reagent for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,6,6-Tetramethyl-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.